![molecular formula C18H17F3N2O3 B611842 XEN445](/img/structure/B611842.png)
XEN445
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
XEN445 是一种强效且选择性的内皮脂肪酶抑制剂,其 IC50 值为 0.237 微摩尔。 它表现出良好的吸收、分布、代谢和排泄特性,使其成为各种科学研究应用的有希望的候选者 .
作用机制
XEN445 通过选择性抑制内皮脂肪酶发挥作用,内皮脂肪酶是一种参与高密度脂蛋白胆固醇中磷脂水解的酶。 通过抑制这种酶,this compound 提高血浆中高密度脂蛋白胆固醇的水平,这对心血管健康有益 . This compound 的分子靶标包括内皮脂肪酶的活性位点,它在那里结合并阻止酶催化其底物 .
生化分析
Biochemical Properties
XEN445 interacts with the enzyme endothelial lipase (EL), demonstrating a high degree of selectivity for EL compared to other lipases . The IC50 value of this compound for EL is 0.237 µM, indicating its potent inhibitory effect . This interaction with EL is critical for the biochemical role of this compound.
Cellular Effects
This compound has been shown to preferentially inhibit the proliferation of LipG-expressing triple-negative breast cancer (TNBC) cells . It also inhibits the self-renewal of cancer stem cells (CSCs) in vitro . This compound does not inhibit the invasiveness and CSC stemness of TNBC cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to EL, inhibiting its phospholipase activity . This inhibition disrupts the normal function of EL, leading to an increase in plasma HDL-cholesterol concentrations .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have not been explicitly reported in the literature. It has been observed that this compound can increase HDL cholesterol concentrations by 16% after three days and by 30% after nine days of dosing in wild-type mice .
Dosage Effects in Animal Models
In animal models, an oral dose of 30 mg/kg of this compound has been reported to increase HDL cholesterol concentrations . The specific effects of different dosages and any potential toxic or adverse effects at high doses have not been detailed in the available literature.
Metabolic Pathways
Given its role as an EL inhibitor, it is likely involved in lipid metabolism pathways, particularly those involving lipoproteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been explicitly reported in the literature. Given its role as an EL inhibitor, it is likely that it interacts with lipoprotein transport pathways .
Subcellular Localization
As an EL inhibitor, it is likely to be found wherever EL is present within the cell .
准备方法
合成路线及反应条件
XEN445 可以由市售化学品合成。合成涉及制备 (S)-2-(3-(吡啶-2-基甲氧基)吡咯烷-1-基)-5-(三氟甲基)苯甲酸。 反应条件通常包括使用诸如二甲基亚砜 (DMSO) 和乙醇之类的溶剂,最终产品经纯化以达到高纯度 .
工业生产方法
虽然 this compound 的具体工业生产方法尚未广泛记录,但该化合物可以批量生产以用于研究目的。 生产过程涉及扩大实验室环境中使用的合成路线,确保化合物保持其纯度和功效 .
化学反应分析
反应类型
XEN445 主要经历抑制反应,特别是靶向内皮脂肪酶。 它对肝脏和脂蛋白脂肪酶表现出高选择性 .
常用试剂和条件
This compound 合成中常用的试剂包括吡啶、三氟甲基苯甲酸以及 DMSO 和乙醇等各种溶剂。 反应条件通常涉及控制温度和特定 pH 值,以确保最佳产率和纯度 .
形成的主要产物
This compound 合成形成的主要产物是 (S)-2-(3-(吡啶-2-基甲氧基)吡咯烷-1-基)-5-(三氟甲基)苯甲酸,它是各种研究应用中使用的活性化合物 .
科学研究应用
Cardiovascular Disease
XEN445 has been primarily studied for its effects on HDL cholesterol levels, which are critical in managing cardiovascular health.
- In Vivo Studies : In animal models, this compound demonstrated efficacy in raising plasma HDL cholesterol concentrations. A study reported that oral administration at a dose of 30 mg/kg twice daily for three days resulted in an 18% increase in total plasma cholesterol and a 16% increase in HDL cholesterol levels in wild-type mice .
Study | Dose | Duration | Result |
---|---|---|---|
Sun et al., 2013 | 30 mg/kg b.i.d. | 3 days | 18% increase in total plasma cholesterol, 16% increase in HDL cholesterol |
Cancer Treatment
Recent research has expanded the applications of this compound into oncology, particularly concerning triple-negative breast cancer (TNBC).
- Cell Viability and Proliferation : this compound has been shown to preferentially inhibit the proliferation of LIPG-expressing TNBC cells. In vitro studies indicated that treatment with this compound significantly reduced cell viability in LIPG-expressing cell lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer cell lines .
Cell Line | Concentration (μM) | Effect on Viability |
---|---|---|
MCF10DCIS | ≥100 | Significant inhibition |
MDA-MB-468 | 200-250 | Significant inhibition |
MCF7 (LIPG-deficient) | - | Minimal effect |
- Mechanism of Action : The mechanism involves G1 cell cycle arrest, indicating that this compound may alter the cell cycle progression of LIPG-expressing cells, thereby inhibiting their growth .
Potential Side Effects and Considerations
While this compound shows promise as a therapeutic agent, ongoing research is necessary to fully understand its safety profile and any potential side effects associated with its use.
Case Study 1: Efficacy in Animal Models
A study conducted by Sun et al. (2013) evaluated the pharmacokinetics and pharmacodynamics of this compound in mice. The results indicated that after treatment with this compound, there was a notable increase in HDL cholesterol levels without significant adverse effects observed during the study period .
Case Study 2: Impact on TNBC Cell Lines
Research published in Nature demonstrated that treatment with this compound led to decreased viability and enhanced invasiveness of TNBC cells via a LIPG-dependent mechanism. This suggests that while this compound inhibits proliferation, it may inadvertently promote invasiveness under certain conditions .
相似化合物的比较
类似化合物
脂蛋白脂肪酶抑制剂: 这些化合物抑制脂蛋白脂肪酶,另一种参与脂质代谢的酶,但它们缺乏 XEN445 拥有的对内皮脂肪酶的选择性
肝脏脂肪酶抑制剂: 这些抑制剂靶向肝脏脂肪酶,它也在脂质代谢中发挥作用,但同样,它们没有表现出与 this compound 相同的对内皮脂肪酶的选择性
This compound 的独特性
This compound 的独特之处在于它对内皮脂肪酶的高度选择性,优于其他脂肪酶,如肝脏和脂蛋白脂肪酶。 这种选择性使其成为研究内皮脂肪酶在脂质代谢中具体作用以及开发针对心血管疾病的靶向疗法的宝贵工具 .
生物活性
XEN445 is a selective inhibitor of endothelial lipase (LIPG), which plays a significant role in lipid metabolism and has been implicated in various pathological conditions, including cancer. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.
This compound specifically inhibits the phospholipase activity of LIPG, which is crucial for the proliferation and self-renewal of cancer stem cells (CSCs). The compound has demonstrated an IC50 value of approximately 237 nM for human endothelial lipase, indicating its potency in inhibiting this enzyme .
Inhibition of LIPG Activity
Research indicates that this compound significantly reduces the enzymatic activity of LIPG in vitro. In studies using MDA-MB-468 cell lines, this compound treatment resulted in an approximate 80% reduction in phospholipase A1 (PLA1) activity in LIPG-overexpressing cells compared to a 25% reduction in control cells . This suggests that this compound's inhibitory effects are both potent and selective for LIPG-expressing cells.
Cell Viability and Proliferation
This compound has been shown to preferentially inhibit the proliferation of triple-negative breast cancer (TNBC) cell lines that express LIPG. In viability assays, treatment with this compound at concentrations greater than 100 μM significantly decreased cell viability in LIPG-expressing TNBC lines such as MCF10DCIS and MDA-MB-468, while having minimal effects on LIPG-deficient luminal breast cancer lines (e.g., MCF7) .
Cell Cycle Arrest
Further analysis revealed that this compound induces G1-phase cell cycle arrest in treated cells. For instance, in MDA-MB-468 cells, G1-phase populations increased from 44.14% to 55.74% following treatment with this compound, while S-G2/M populations decreased significantly . This indicates that this compound not only inhibits proliferation but also alters the cell cycle dynamics in a LIPG-dependent manner.
Impact on Cancer Stem Cells
This compound also affects the self-renewal capacity of CSCs. Studies have indicated that treatment with this compound inhibits the self-renewal ability of CSCs derived from TNBC, suggesting a potential therapeutic avenue for targeting aggressive cancer types .
In Vivo Efficacy
In vivo studies conducted on wild-type mice treated with this compound demonstrated its efficacy in raising plasma HDL-cholesterol levels while simultaneously inhibiting tumor formation associated with LIPG activity. Mice dosed with 30 mg/kg of this compound for nine days exhibited significant changes in lipid profiles and tumor growth inhibition .
Summary of Findings
属性
IUPAC Name |
2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGRERFNOKZQLO-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。